molecular formula C21H21N5O4 B2832047 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034594-21-1

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2832047
CAS RN: 2034594-21-1
M. Wt: 407.43
InChI Key: WVKZZEOOFFEZML-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

CYP1A2-Catalyzed Conversion of Dietary Heterocyclic Amines

This study focuses on the metabolism of dietary heterocyclic amines, specifically examining the role of CYP1A2 in the metabolic process in humans. While it does not directly address the compound , it provides insight into the metabolic pathways of similar heterocyclic compounds, suggesting areas of interest for further research on metabolism and enzyme activity related to novel compounds (Boobis et al., 1994).

Metabolites of HIV-1 Protease Inhibitor in Human Urine

This study examines the metabolism and identification of metabolites for an HIV-1 protease inhibitor, showcasing the process of identifying and characterizing metabolites of pharmacologically active compounds. The methods and findings might be relevant for understanding how novel compounds, such as the one , could be metabolized and detected in biological systems (Balani et al., 1995).

Pharmacokinetics of Janus Tyrosine Kinase Inhibitor

This research investigates the metabolism, excretion, and pharmacokinetics of a selective Janus tyrosine kinase inhibitor, highlighting the pharmacokinetic profile of a novel drug. Understanding the pharmacokinetics of novel compounds is crucial for their development and application in scientific research and therapeutic use (Shilling et al., 2010).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-19-8-2-10-25(19)16-6-1-5-15(13-16)24-21(29)20(28)22-14-17(18-7-3-12-30-18)26-11-4-9-23-26/h1,3-7,9,11-13,17H,2,8,10,14H2,(H,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKZZEOOFFEZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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